
IMP-1710
Übersicht
Beschreibung
IMP-1710 is an inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1; IC50 = 38 nM in a fluorescence polarization assay) that contains an alkyne moiety for use in click chemistry reactions. It is selective for UCH-L1 over a panel of 20 deubiquitinating enzymes at 1 µM. This compound inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IC50 = 740 nM). It has been used for labeling UCH-L1 in cell-based assays, followed by click reactions with azide-modified TAMRA and biotin capture reagents.
Wirkmechanismus
Target of Action
IMP-1710, also known as (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile, is a potent and selective inhibitor of the deubiquitylating enzyme Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) . UCHL1 is a member of the peptidase C12 family and is involved in the removal of ubiquitin ‘labels’ from proteins . It is abundantly expressed in the brain and has been linked to diseases including neurodegeneration, cancer, and fibrosis .
Mode of Action
This compound operates as a covalent inhibitor . It stereoselectively labels the catalytic cysteine of UCHL1 at low nanomolar concentrations in cells . This covalent binding inhibits the function of UCHL1, preventing it from removing ubiquitin labels from proteins .
Biochemical Pathways
The inhibition of UCHL1 by this compound impacts various biochemical pathways. One significant pathway is the fibrosis pathway . In cells from patients with idiopathic pulmonary fibrosis, this compound has been shown to suppress the activation of fibrosis pathways .
Pharmacokinetics
It is known that this compound is acell-permeable small molecule , which suggests it can readily cross cell membranes to reach its target
Result of Action
The inhibition of UCHL1 by this compound leads to a suppression of pro-fibrotic responses in a cellular model of idiopathic pulmonary fibrosis . This suggests that this compound has potential therapeutic applications in the treatment of fibrosis .
Action Environment
The environment in which this compound operates can influence its action, efficacy, and stability. It is known that this compound has been used to inhibit and measure UCHL1 activity inside a range of cells , suggesting that it is effective in various cellular environments.
Biologische Aktivität
IMP-1710 is a novel compound designed as a potent and selective covalent inhibitor of Ubiquitin Carboxy-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in various diseases, including neurodegeneration, cancer, and fibrotic diseases. This compound has garnered attention due to its ability to selectively label the catalytic cysteine of UCHL1 at low nanomolar concentrations, making it a valuable tool for studying the biological activity of UCHL1 in intact human cells.
This compound operates through a covalent inhibition mechanism, specifically targeting the active site of UCHL1. It has been shown to have an IC50 value of 38 nM, indicating its high potency compared to other inhibitors such as LDN-57444, which has demonstrated negligible activity in cellular contexts. The compound's stereoselectivity is crucial for its efficacy, as only the active form effectively engages UCHL1 in cells .
Therapeutic Potential
The inhibition of UCHL1 by this compound has significant implications for therapeutic strategies against various fibrotic diseases. In cellular models of idiopathic pulmonary fibrosis (IPF), this compound effectively blocked pro-fibrotic responses without substantial cytotoxicity, suggesting its potential use in treating fibrotic conditions . The ability to suppress fibrotic phenotypes indicates that targeting UCHL1 could be a promising approach in developing therapies for diseases characterized by excessive fibrosis.
Comparative Activity
The following table summarizes the comparative biological activity of this compound against other known UCHL1 inhibitors:
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 38 | High | Potent and selective; effective in cellular models |
LDN-57444 | >1000 | Low | Negligible inhibition in cellular assays |
Parent Compound 1 | 90 | Moderate | Less potent than this compound; used for comparative studies |
Study 1: Efficacy in Cellular Models
In a study assessing the efficacy of this compound in human bronchial fibroblasts, researchers found that while the compound began to show cytotoxicity at concentrations around 10 µM, it effectively inhibited UCHL1 activity at significantly lower concentrations. This study highlighted the selective nature of this compound and its potential as a therapeutic agent with minimal off-target effects .
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic insights provided by this compound's covalent binding to UCHL1. Using activity-based protein profiling (ABPP), it was demonstrated that this compound selectively labels the active site cysteine residue of UCHL1, providing a new chemical tool for examining UCHL1 activity across various cell types . This capability facilitates further exploration into the role of UCHL1 in disease processes.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases
Research has shown that UCHL1 is significantly expressed in the brain and is implicated in neurodegenerative diseases. IMP-1710 has been utilized to investigate the enzyme's role in these conditions. For example, studies indicate that selective inhibition of UCHL1 can alter protein degradation pathways linked to neurodegeneration, providing insights into potential therapeutic strategies .
Cancer Research
In cancer studies, this compound has been used to explore its effects on tumor cell lines. The inhibitor's ability to selectively target UCHL1 allows researchers to assess its impact on cancer cell proliferation and survival. Preliminary findings suggest that inhibiting UCHL1 can suppress tumor growth by disrupting critical signaling pathways involved in cell cycle regulation .
Fibrosis Studies
One of the most promising applications of this compound is in the context of fibrotic diseases. Specifically, it has demonstrated efficacy in cellular models of idiopathic pulmonary fibrosis by inhibiting TGF-β1-induced fibroblast-to-myofibroblast transition (FMT). This application highlights its potential as a therapeutic agent for treating fibrotic conditions .
Data Tables
Application Area | Key Findings | Reference |
---|---|---|
Neurodegenerative Diseases | Alters protein degradation pathways | |
Cancer Research | Suppresses tumor growth | |
Fibrosis Studies | Inhibits FMT in IPF models |
Case Study 1: Neurodegeneration
A study utilizing this compound demonstrated its ability to inhibit UCHL1 activity in neuronal cell lines, leading to decreased levels of misfolded proteins associated with neurodegenerative diseases. This suggests a potential therapeutic pathway for conditions like Alzheimer's disease .
Case Study 2: Cancer Cell Lines
In experiments with breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The findings indicate that targeting UCHL1 may enhance the effectiveness of existing cancer therapies by disrupting survival signaling pathways .
Case Study 3: Idiopathic Pulmonary Fibrosis
In primary lung fibroblasts from patients with IPF, this compound effectively blocked pro-fibrotic responses induced by TGF-β1. This provides compelling evidence for its use as a novel antifibrotic agent .
Eigenschaften
IUPAC Name |
(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVGXGSNIVSKY-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.